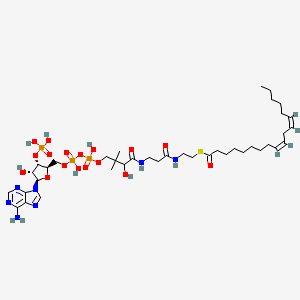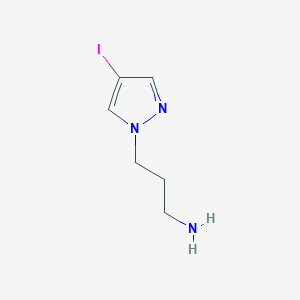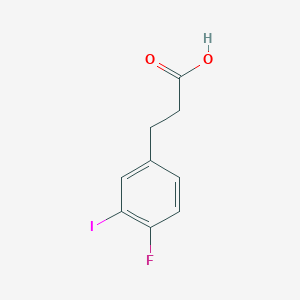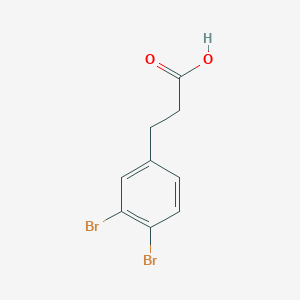![molecular formula C7H14ClNO B12329111 (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B12329111.png)
(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,5S)-3-oxa-9-azabicyclo[331]nonane;hydrochloride is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds can yield bicyclo[3.3.1]nonane derivatives . The specific conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds.
科学的研究の応用
(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of materials with specialized properties, such as polymers and catalysts.
作用機序
The mechanism of action of (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- (1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride**: Another bicyclic compound with a similar structure but different ring size and functional groups .
(1R,5S)-7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane hydrochloride: A derivative with additional benzyl and diaza groups.
Uniqueness
(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride is unique due to its specific arrangement of oxygen and nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C7H14ClNO |
|---|---|
分子量 |
163.64 g/mol |
IUPAC名 |
(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-6-4-9-5-7(3-1)8-6;/h6-8H,1-5H2;1H/t6-,7+; |
InChIキー |
CNFLTPZHQBRTRQ-UKMDXRBESA-N |
異性体SMILES |
C1C[C@@H]2COC[C@H](C1)N2.Cl |
正規SMILES |
C1CC2COCC(C1)N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-chloro-3,7-dihydro-](/img/structure/B12329039.png)
![Cyclohexanecarboxylic acid, 4-[(aminoiminomethyl)amino]-, trans-](/img/structure/B12329042.png)
![10-([1,1'-Biphenyl]-3-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12329044.png)
![2H-Pyrano[3,2-c]pyridine-2,5(4aH)-dione, 6,8a-dihydro-4-methyl-](/img/structure/B12329049.png)

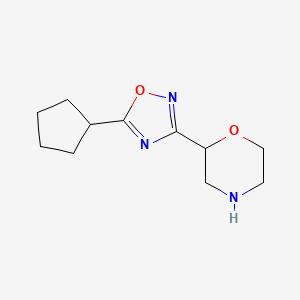
![2-[[3-methyl-2,4-dioxo-6-[[(3R)-piperidin-3-yl]amino]-1,3-diazinan-1-yl]methyl]benzonitrile](/img/structure/B12329076.png)
